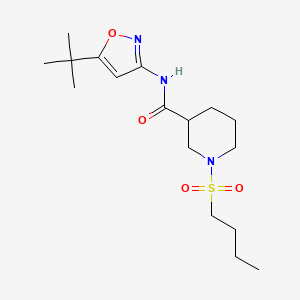
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. The discovery of BCTC has opened new avenues for the development of novel analgesics and anti-inflammatory drugs.
作用机制
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide acts as a competitive antagonist of TRPV1 by binding to its pore region. This prevents the influx of calcium ions into the cell, which is responsible for the activation of TRPV1. By blocking TRPV1, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide reduces the excitability of sensory neurons and inhibits the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
实验室实验的优点和局限性
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of TRPV1, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide and its potential therapeutic applications. One area of research is the development of novel TRPV1 antagonists with improved selectivity and pharmacokinetic properties. Another area of research is the investigation of the role of TRPV1 in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), is an area of potential research. Overall, the study of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide and TRPV1 has the potential to lead to the development of novel analgesics and anti-inflammatory drugs with improved efficacy and safety profiles.
合成方法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide involves the reaction of tert-butyl 3-isoxazolecarboxylate with butylsulfonyl chloride and piperidine in the presence of a base. The reaction yields N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide as a white solid with a purity of over 99%. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of cancer, as TRPV1 has been found to be overexpressed in some cancer cells.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-5-6-10-25(22,23)20-9-7-8-13(12-20)16(21)18-15-11-14(24-19-15)17(2,3)4/h11,13H,5-10,12H2,1-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZATNFVMAHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)

![7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)
![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)

![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)